4-[(Phenylamino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenylamino)methyl]benzonitrile is an organic compound with the molecular formula C14H12N2 and a molecular weight of 208.26 g/mol . It is also known by its IUPAC name, 4-(anilinomethyl)benzonitrile . This compound is characterized by the presence of a benzonitrile group attached to a phenylamino group via a methylene bridge.
Preparation Methods
The synthesis of 4-[(Phenylamino)methyl]benzonitrile can be achieved through various methods. Another method involves the use of benzaldehyde, hydroxylamine hydrochloride, and a catalyst such as Fe3O4-CTAB nanoparticles in a one-pot synthesis . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production.
Chemical Reactions Analysis
4-[(Phenylamino)methyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenylamino group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include benzoic acids, amines, and substituted benzonitriles.
Scientific Research Applications
4-[(Phenylamino)methyl]benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(Phenylamino)methyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can act as a corrosion inhibitor by forming a protective film on metal surfaces, which is facilitated by its adsorption onto the metal surface through the nitrile and phenylamino groups . This adsorption process is influenced by the compound’s molecular structure and the presence of substituent groups.
Comparison with Similar Compounds
4-[(Phenylamino)methyl]benzonitrile can be compared with other similar compounds such as:
- 2-[(Phenylamino)methyl]phenol
- 2-{[(4-Hydroxyphenyl)amino]methyl}phenol
- 2-[(2-Hydroxybenzyl)amino]benzonitrile
- 2-{[(3-Chlorophenyl)amino]methyl}phenol These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and applications . The unique combination of the nitrile and phenylamino groups in this compound contributes to its distinct reactivity and utility in various fields.
Properties
IUPAC Name |
4-(anilinomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFYKRDGPNVIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.